molecular formula C5H4ClNO2 B1584850 5-Chloro-2,3-pyridinediol CAS No. 53233-89-9

5-Chloro-2,3-pyridinediol

Cat. No.: B1584850
CAS No.: 53233-89-9
M. Wt: 145.54 g/mol
InChI Key: AJGLCXBDYCEVIE-UHFFFAOYSA-N
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Description

5-Chloro-2,3-pyridinediol is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Chloro-2,3-dihydroxypyridine, also known as 5-Chloro-2,3-pyridinediol, is a potent inhibitor of the enzyme dihydrogen dehydrogenase . This enzyme plays a crucial role in the metabolism of certain compounds within the body .

Mode of Action

The interaction of 5-Chloro-2,3-dihydroxypyridine with its primary target, dihydrogen dehydrogenase, results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in the metabolic processes that rely on this enzyme, potentially altering the concentrations of certain metabolites within the body .

Biochemical Pathways

The inhibition of dihydrogen dehydrogenase by 5-Chloro-2,3-dihydroxypyridine can affect various biochemical pathways. While the specific pathways affected may depend on the context of the organism and cells involved, the overall effect is a disruption in the normal metabolic processes that rely on the activity of dihydrogen dehydrogenase .

Pharmacokinetics

It is soluble in dmso (29 mg/ml at 25 °c), water (<1 mg/ml at 25 °c), and ethanol (<1 mg/ml at 25 °c), which suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of 5-Chloro-2,3-dihydroxypyridine’s action are primarily related to its inhibition of dihydrogen dehydrogenase. This can lead to changes in the concentrations of certain metabolites within the body, potentially affecting various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2,3-dihydroxypyridine. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored under -20°C . Furthermore, the compound’s efficacy may be influenced by the presence of other compounds or conditions within the body that can interact with 5-Chloro-2,3-dihydroxypyridine or dihydrogen dehydrogenase .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2,3-pyridinediol change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in reduced efficacy and potential resistance development in microbial populations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and antiviral activity without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues . Threshold effects and the development of resistance are important considerations when determining the appropriate dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those responsible for its biodegradation. The compound interacts with enzymes and cofactors that facilitate its breakdown and detoxification . These metabolic pathways are crucial for understanding the compound’s overall impact on biological systems and its potential use as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Properties

IUPAC Name

5-chloro-3-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGLCXBDYCEVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201329
Record name 2,3-Pyridinediol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53233-89-9
Record name 5-Chloro-2,3-dihydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53233-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pyridinediol, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053233899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2,3-pyridinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137836
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Record name 2,3-Pyridinediol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-hydroxy-2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-chloropyridine-2,3-diol interact with metal ions, and what are the implications of this interaction?

A1: 5-Chloropyridine-2,3-diol acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. In this case, the oxygen atoms of the hydroxyl groups on the pyridine ring act as the donor atoms. [, , ] This interaction leads to the formation of metal complexes with varying geometries and properties. For instance, research has shown that this compound can form both mononuclear and polynuclear complexes with palladium(II) centers. [] The properties of these complexes, such as their stability and reactivity, can be tuned by changing the metal ion and other ligands present.

Q2: What is the significance of the antineoplastic activity observed for 5-chloropyridine-2,3-diol and its metal complexes?

A2: Studies have shown that 5-chloropyridine-2,3-diol and some of its metal complexes, such as the potassium salt of the molybdenum complex (cis-K2[Mo2O5(cdhp)2]) and the palladium complex with bipyridine ([Pd(bpy)(cdhp)]), exhibit significant antineoplastic activity against Ehrlich ascites tumor cells (EAC). [] This finding highlights the potential of this compound and its derivatives as lead structures for developing novel anticancer agents. Further research is needed to elucidate the mechanism of action and explore structure-activity relationships to optimize their efficacy and selectivity.

Q3: What spectroscopic techniques are useful for characterizing 5-chloropyridine-2,3-diol and its metal complexes?

A3: A combination of spectroscopic techniques is employed to characterize 5-chloropyridine-2,3-diol and its metal complexes. These include:

  • Raman and Infrared (IR) Spectroscopy: Provide information about the vibrational modes of the molecule, helping to identify functional groups and metal-ligand bonds. []
  • 1H NMR Spectroscopy: Offers insights into the proton environments within the molecule, useful for confirming structure and studying solution behavior. []
  • Electronic Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule and metal complexes, which can be related to their color and electronic properties. []
  • Mass Spectrometry: Helps determine the molecular weight and fragmentation patterns of the compound and its complexes, providing structural information. []

Q4: How does the stability of 5-chloropyridine-2,3-diol complexes vary across the lanthanide series?

A4: Potentiometric studies have been conducted to investigate the stability of complexes formed between 5-chloropyridine-2,3-diol and trivalent lanthanide ions (Ce(III), Pr(III), Nd(III), Sm(III), Tb(III), Dy(III), and Ho(III)). [] These studies revealed that the stability constants of the complexes increase across the lanthanide series, following the order: Ce < Pr < Nd < Sm < Tb < Dy < Ho. This trend is often observed in lanthanide complexes and can be attributed to the decrease in ionic radii across the series, leading to stronger electrostatic interactions between the metal ion and the ligand.

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